Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Description
Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (CAS 1160861-53-9), commonly abbreviated as tBuBrettphos, is a dialkylbiaryl phosphine ligand developed by the Buchwald group . It is characterized by its steric bulk and electron-rich properties, which enhance catalytic activity in palladium-mediated cross-coupling reactions.
Properties
Molecular Formula |
C27H41O2P |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-diethylphosphane |
InChI |
InChI=1S/C27H41O2P/c1-11-30(12-2)27-24(29-10)14-13-23(28-9)26(27)25-21(18(5)6)15-20(17(3)4)16-22(25)19(7)8/h13-19H,11-12H2,1-10H3 |
InChI Key |
CRPRJTOGFAROJV-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the following steps:
Formation of the Biphenyl Backbone: The initial step involves the formation of the biphenyl backbone through a Suzuki-Miyaura coupling reaction between a halogenated biphenyl derivative and a boronic acid.
Introduction of Triisopropyl Groups: The triisopropyl groups are introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: The dimethoxy groups are introduced through a methylation reaction using methanol and a suitable methylating agent like dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield reduced phosphine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine group, with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature, and aqueous conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Substitution: Halides or electrophiles, in the presence of a base like triethylamine.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Scientific Research Applications
Catalysis
1.1 Role in Transition Metal Complexes
Phosphine ligands like diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine are crucial in the formation of transition metal complexes, which are widely used in catalytic processes. The steric and electronic properties of this ligand enhance the reactivity and selectivity of metal catalysts in various reactions.
Applications:
- Cross-Coupling Reactions: This ligand has been effectively employed in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of carbon-carbon bonds with high efficiency and selectivity.
- Hydroformylation: It has also been utilized in hydroformylation reactions, where it aids in the conversion of alkenes to aldehydes with the introduction of a formyl group.
Organic Synthesis
2.1 As a Reactant
This compound can serve as a reactant in various organic transformations. Its ability to stabilize intermediates makes it valuable in synthetic pathways.
Case Studies:
- Phosphine-Catalyzed Reactions: Research has demonstrated its efficacy in promoting reactions such as the formation of phosphonium salts and subsequent nucleophilic substitutions.
- Synthesis of Organophosphorus Compounds: This ligand is instrumental in synthesizing organophosphorus compounds that have applications in agrochemicals and pharmaceuticals.
Material Science
3.1 Development of Functional Materials
The unique properties of this compound make it suitable for developing functional materials.
Applications:
- Polymer Chemistry: It has been used as a ligand in the polymerization processes to create polymers with specific properties tailored for applications in coatings and adhesives.
- Nanomaterials: The ligand's ability to stabilize metal nanoparticles enhances their utility in catalysis and sensing applications.
Mechanism of Action
The mechanism of action of Diethyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the compound influence the reactivity and selectivity of the catalytic processes.
Comparison with Similar Compounds
Comparison with Similar Phosphine Ligands
Structural and Functional Differences
The catalytic performance of biaryl phosphine ligands is influenced by substituents on the phosphorus atom and the biphenyl backbone. Below is a comparative analysis:
Table 1: Key Ligands and Their Properties
Key Observations:
Steric Effects :
- tBuBrettphos and t-BuXPhos use tert-butyl groups on phosphorus, providing greater steric bulk than dicyclohexyl substituents (e.g., XPhos). This bulk stabilizes low-coordinate Pd intermediates, improving reactivity with challenging substrates .
- The 3,6-dimethoxy groups in tBuBrettphos enhance electron donation, accelerating oxidative addition steps in Pd catalysis .
Electronic Effects :
- Methoxy groups (electron-donating) in tBuBrettphos and RuPhos increase electron density at the Pd center, favoring reactions with electron-deficient aryl halides .
- Ligands like JackiePhos (CAS 1160861-60-8) incorporate trifluoromethyl groups, which are electron-withdrawing, altering substrate compatibility .
Substrate Scope :
Performance in Catalytic Reactions
Table 2: Reaction Yields with Different Ligands
Case Study : In the synthesis of imidazo[4,5-b]pyridines, tBuBrettphos achieved yields of 51–99% under Pd catalysis, outperforming ligands with smaller substituents .
Biological Activity
Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly referred to as tBuBrettphos, is a phosphine ligand that has garnered significant attention in organic synthesis, particularly in catalyzing cross-coupling reactions. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₃₁H₄₉O₂P
- Molecular Weight : 484.7 g/mol
- CAS Number : 1160861-53-9
- Purity : 98%
The biological activity of tBuBrettphos is primarily attributed to its role as a ligand in catalytic processes. It enhances the efficiency of palladium-catalyzed reactions by stabilizing the palladium complex and facilitating the coupling of aryl halides with various nucleophiles. This property is crucial in synthesizing biologically active compounds.
Key Mechanisms Include:
- Enhancement of Cross-Coupling Reactions : tBuBrettphos significantly improves the reactivity of palladium catalysts compared to other ligands, which is vital for producing pharmaceuticals and agrochemicals.
- Activation of Phase II Enzymes : Some studies suggest that phosphine compounds can influence enzyme activity related to drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .
- Inhibition of Cytochrome P450 Enzymes : There is evidence suggesting that certain phosphines may inhibit cytochrome P450 enzymes, impacting drug metabolism and clearance rates .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Applications :
- Drug Metabolism :
- Catalytic Applications :
Q & A
Q. What synthetic methodologies are commonly employed to prepare Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine?
Q. How does the steric bulk of this ligand influence its performance in palladium-catalyzed cross-coupling reactions?
The ligand’s triisopropyl and dimethoxy groups create a highly congested environment, which:
- Stabilizes low-coordinate Pd(0) intermediates, accelerating oxidative addition.
- Suppresses β-hydride elimination in alkyl-Heck reactions by enforcing a rigid coordination sphere.
- Enhances selectivity in aryl-aryl couplings by favoring mono-ligated Pd species over bis-ligated states .
Comparative Catalytic Efficiency :
| Ligand | Reaction (Yield%) | Conditions | Reference |
|---|---|---|---|
| BrettPhos (Analog) | Suzuki-Miyaura (92%) | Pd(OAc)₂, 120°C, 12h | |
| t-BuXPhos (Less Bulky) | Buchwald-Hartwig (78%) | Pd₂(dba)₃, 100°C, 24h |
Q. What strategies resolve contradictions in reported catalytic activity for similar ligands across studies?
Discrepancies often arise from:
- Metal Precursor Variability : Pd(OAc)₂ vs. PdCl₂(COD) may alter ligand coordination dynamics.
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility but may destabilize Pd-ligand complexes.
- Additive Interactions : NaOt-Bu vs. Cs₂CO₃ can modulate ligand basicity and metalation rates .
Recommended Troubleshooting :
Q. How is this ligand optimized for enantioselective catalysis in asymmetric synthesis?
While the ligand itself is achiral, its steric profile can be leveraged in chiral auxiliary systems:
- Coordination with Chiral Pd Complexes : Pairing with (R)-BINAP or Josiphos derivatives enhances enantiomeric excess (ee) in α-arylation of ketones.
- Dynamic Kinetic Resolution : Bulky substituents favor selective substrate binding in prochiral intermediates .
Case Study : In Au(I)-catalyzed cycloisomerization, analogous ligands (e.g., BrettPhos) achieved 85% ee by sterically shielding one face of the Au center .
Methodological Considerations
Q. What precautions are necessary when handling this ligand under inert conditions?
- Storage : Keep in sealed, argon-flushed vials at –20°C to prevent oxidation (phosphine → phosphine oxide) .
- Reaction Setup : Use Schlenk lines or gloveboxes for Pd-ligand complex formation.
- Quenching : Terminate reactions with aqueous NH₄Cl to safely decompose residual Pd species .
Q. How to evaluate ligand stability under high-temperature catalytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
